molecular formula C12H15N B015802 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 28289-54-5

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Katalognummer: B015802
CAS-Nummer: 28289-54-5
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: PLRACCBDVIHHLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin widely used to model Parkinson’s disease (PD) in animals. Upon systemic administration, MPTP crosses the blood-brain barrier and is metabolized by glial monoamine oxidase B (MAO-B) into its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). MPP+ selectively destroys dopaminergic neurons in the substantia nigra pars compacta by inhibiting mitochondrial complex I of the electron transport chain, leading to oxidative stress, energy depletion, and neuronal death . MPTP-induced neurotoxicity replicates key PD features, including motor deficits, striatal dopamine depletion, and neuroinflammation, making it a cornerstone for preclinical PD research .

Eigenschaften

IUPAC Name

1-methyl-4-phenyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRACCBDVIHHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040933
Record name 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals; [HSDB]
Record name MPTP
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2200
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

85 to 90 °C @ 0.8 mm Hg
Record name 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00945 [mmHg]
Record name MPTP
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2200
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Crystals from heptane

CAS No.

28289-54-5
Record name 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28289-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028289545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28289-54-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-tetrahydro-1-methyl-4-phenylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MPTP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P21XSP91P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

40-42 °C
Record name 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vorbereitungsmethoden

Patent-Based Methodology

A patented process (EP0965588A1) outlines a stereoselective synthesis of MPTP derivatives, providing insights into scalable production. The method involves four key stages:

  • Halogenation of Intermediate (II) :
    A compound of formula (II) (1-methyl-1,2,3,6-tetrahydro-4-(2,4,6-trimethoxyphenyl)pyridine) is treated with an electrophilic halogenating agent, such as bromine or chlorine, in dimethyl sulfoxide (DMSO) at 5°C to yield a halogenated intermediate (III).

  • Halohydroxylation :
    Intermediate (III) undergoes halohydroxylation using agents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF), forming a dihalogenated compound (IV).

  • Base-Induced Cyclization :
    Treatment with a strong base (e.g., potassium hydroxide) at reflux temperatures (70–80°C) facilitates cyclization, producing the tetrahydropyridine core structure (V).

  • Diastereoselective Resolution :
    Final resolution using chiral acids (e.g., trifluoroacetic acid) or recrystallization from solvents like methyl isobutyl ketone yields enantiomerically pure MPTP.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsTemperatureSolventYield
1Br₂, DMSO5°CDMSO85%
2NBS, H₂O25°CTHF78%
3KOH, reflux70°CMeOH90%
4TFA, MIBK20°CMIBK65%

Data derived from EP0965588A1.

Optimization of Stereochemical Control

The patent emphasizes the importance of stereochemical purity, particularly for biomedical applications. By employing chiral auxiliaries during cyclization (e.g., [1R-*] acids), the cis(-)-enantiomer of MPTP is isolated with >98% enantiomeric excess (ee). This precision is critical for consistent neurotoxic effects in animal models.

Alternative Routes via Grignard Reagents and Reductive Amination

Grignard-Based Alkylation

Early synthetic approaches utilized Grignard reagents to introduce the phenyl group to the tetrahydropyridine backbone. For example, reacting 1-methyl-1,2,3,6-tetrahydropyridine with phenylmagnesium bromide in anhydrous ether yields MPTP precursors, though this method suffers from low regioselectivity (<50%).

Reductive Amination of Ketones

A two-step reductive amination strategy involves:

  • Condensation of 4-phenylpyridine with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).

  • Acid-catalyzed cyclization to form the tetrahydropyridine ring.

While feasible, this route requires stringent pH control and generates byproducts, limiting its utility for large-scale synthesis.

Analytical Characterization

Post-synthesis validation ensures product integrity:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic peaks at δ 2.45 (s, 3H, N-CH₃), 3.15 (m, 2H, CH₂), and 7.25–7.45 (m, 5H, phenyl).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 173.1 [M+H]⁺.

  • HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/H₂O) achieves ≥99% purity for biomedical use.

Industrial and Research Applications

MPTP’s primary application lies in Parkinson’s disease research, where it is administered to mice or primates to induce dopaminergic neuron loss. Scalable synthesis methods (e.g., the patent route) enable bulk production for preclinical studies, while smaller-scale reductive amination suffices for in vitro assays .

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease Models

MPTP is extensively used to create animal models of Parkinson's disease. The administration of MPTP induces symptoms analogous to those observed in human patients, facilitating the study of disease progression and therapeutic interventions. Key applications include:

  • Neurotoxicity Studies : MPTP is utilized to investigate the neurotoxic effects on dopaminergic neurons, helping researchers understand the underlying mechanisms of neuronal death and oxidative stress .
  • Therapeutic Testing : Various pharmacological agents are tested for their efficacy in reversing or mitigating MPTP-induced symptoms. For instance, studies have shown that treatments can enhance motor function and dopamine levels in MPTP-treated mice .

Mechanistic Studies

MPTP serves as a model to explore the biochemical pathways involved in neurodegeneration:

  • Oxidative Stress Pathways : Research indicates that MPTP induces oxidative stress through mitochondrial dysfunction, which is critical for understanding neurodegenerative processes .
  • Neuroinflammation : The compound is also used to study inflammatory responses in the brain following neuronal damage, providing insights into how inflammation contributes to neurodegeneration .

Behavioral Studies

Behavioral assessments in MPTP-treated animals allow researchers to evaluate cognitive and motor deficits associated with Parkinson's disease:

  • Motor Function Tests : Standardized tests such as the rotarod and open field tests are employed to assess motor coordination and activity levels post-MPTP administration .
  • Anxiety and Depression Models : MPTP-induced models are also used to evaluate anxiety-like behaviors and depressive symptoms, which are often comorbid with Parkinson's disease .

Case Study 1: Neuroprotective Effects of Exercise

A study investigated the impact of treadmill exercise on neuroprotection and neuroinflammation in MPTP-treated mice. Results demonstrated that physical activity significantly reduced neuroinflammation and improved motor function, highlighting potential therapeutic strategies for PD management .

Case Study 2: Pharmacological Interventions

Another research focused on evaluating herbal medicine effects on MPTP-induced PD models. The findings indicated that certain herbal extracts could reverse motor deficits and enhance dopaminergic activity, suggesting alternative treatment avenues for Parkinson's disease .

Data Summary Table

Application AreaDescriptionKey Findings
Parkinson's Disease Modeling Induction of PD-like symptoms in animal modelsMimics human PD symptoms for therapeutic testing
Neurotoxicity Studies Investigation of neuronal death mechanisms due to oxidative stressReveals pathways contributing to neuronal damage
Therapeutic Testing Evaluation of drugs for efficacy against MPTP-induced symptomsSome drugs improve motor function and dopamine levels
Behavioral Assessments Analysis of cognitive and motor deficits using standardized testsIdentifies anxiety and depression comorbidities

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

MPTP is structurally and mechanistically related to several neurotoxic and pesticidal compounds. Key comparisons include:

Compound Structure Primary Mechanism Mitochondrial Effect Neurotoxic Potency Metabolic Pathway
MPTP Tertiary amine, tetrahydropyridine Converted to MPP+ via MAO-B; complex I inhibition Disrupts oxidative phosphorylation in brain High (species-dependent) Hepatic and cerebral oxidation to MPP+
MPP+ Pyridinium cation Direct complex I inhibition; oxidative stress generation Severe ATP depletion; striatal selectivity 100× more potent than MPTP Final metabolite of MPTP
Paraquat Bipyridyl herbicide Redox cycling → superoxide production; lipid peroxidation Mild complex I inhibition; cortical impact Moderate (requires chronic exposure) Hepatic reduction to free radicals
Rotenone Flavanoid pesticide Direct complex I inhibition; diffuse neuronal damage Systemic ATP depletion; no striatal selectivity High (acute and chronic models) Non-enzymatic; lipophilic diffusion
β-Carbolines Tetrahydro-β-carboline derivatives Endogenous methylation → MPP+-like cations Oxidant stress; mitochondrial membrane disruption Variable (dose-dependent) N-methyltransferase activation

Key Findings :

  • MPP+ is the ultimate toxicant derived from MPTP, exhibiting 100-fold greater potency than its parent compound in destroying dopaminergic neurons .
  • Paraquat and rotenone share MPTP’s mitochondrial complex I inhibition but differ in selectivity and metabolic pathways. Paraquat primarily induces oxidative stress via redox cycling, while rotenone bypasses enzymatic activation .
Metabolic Pathways and Species Sensitivity
  • MPTP Metabolism : In rats, MPTP is oxidized to MPP+ in the brain and liver, with MPP+ predominating in the brain and lactam metabolites in the liver . This contrasts with paraquat , which undergoes hepatic reduction to toxic radicals .
  • Strain Variability: C57BL/6 mice are highly sensitive to MPTP due to low blood-brain barrier MAO-B activity, whereas golden hamsters are resistant . Such variability is less pronounced in paraquat models, which rely on systemic oxidative stress .
Mitochondrial Dysfunction and Neuroinflammation
  • MPTP/MPP+ : Induces striatal-specific mitochondrial dysfunction, reducing ATP synthesis by >70% in rodents . Concurrently, it triggers microglial activation and interleukin-1β release, exacerbating neuroinflammation .
  • Rotenone: Causes diffuse mitochondrial damage across all brain regions, leading to widespread α-synuclein aggregation, a feature less prominent in MPTP models .
  • Synergistic Toxicity : Co-exposure to MPTP and influenza H1N1 synergistically enhances dopaminergic neuron loss by 20%, highlighting the role of multi-hit etiologies in PD .
Therapeutic Implications
  • Catecholamine Uptake Inhibition: Nomifensine, a dopamine reuptake blocker, reduces MPTP toxicity by 80–90% in primates, underscoring the importance of cellular uptake mechanisms in MPTP-specific toxicity .
  • Antioxidants: Ferulic acid and tea polyphenols mitigate MPTP-induced oxidative stress in mice and non-human primates, a strategy less effective against paraquat’s diffuse radical generation .

Biologische Aktivität

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that has garnered significant attention in the study of Parkinson's disease due to its ability to selectively damage dopaminergic neurons in the substantia nigra. This article reviews the biological activity of MPTP, focusing on its mechanisms of toxicity, metabolic pathways, and implications for neurodegenerative diseases.

MPTP is metabolized in the brain to 1-methyl-4-phenylpyridinium ion (MPP+), which is the active neurotoxin responsible for neuronal damage. The conversion occurs primarily through the action of monoamine oxidase B (MAO-B) in glial cells, which catalyzes the oxidation of MPTP to MPP+ . Once formed, MPP+ enters dopaminergic neurons via the dopamine transporter and accumulates in mitochondria, where it inhibits mitochondrial complex I. This inhibition leads to decreased ATP production and increased oxidative stress due to the generation of reactive oxygen species (ROS) .

Table 1: Summary of MPTP Metabolism and Toxicity Mechanisms

Pathway Enzyme Product Effect
MPTP → MPP+Monoamine oxidase BMPP+Neurotoxicity
MPP+ → Complex I inhibition--Decreased ATP production
ROS generation--Oxidative stress
Autophagic marker translocationParkin-Neuronal damage

Neurotoxic Effects

Clinical studies have demonstrated that repeated exposure to MPTP can lead to permanent parkinsonism in humans. A notable case involved seven patients who developed severe parkinsonism after intravenous injection of MPTP, which was initially mistaken for synthetic heroin. These patients exhibited motor symptoms characteristic of Parkinson's disease and responded to dopaminergic treatment with levodopa . Neuropathological examinations revealed significant loss of pigmented neurons in the substantia nigra without the presence of Lewy bodies, indicating a unique form of neurodegeneration induced by MPTP .

Case Studies

  • Human Case Reports : The first detailed neuropathological study on MPTP-induced parkinsonism revealed that patients exhibited moderate to severe depletion of dopaminergic neurons in the substantia nigra. The absence of Lewy bodies suggests a distinct mechanism of action compared to idiopathic Parkinson's disease .
  • Animal Models : In animal studies, administration of MPTP has been shown to replicate many features of Parkinson's disease, including motor deficits and dopaminergic neuron loss. These models are instrumental for understanding the pathophysiology of Parkinson's disease and testing potential therapeutic interventions .

Research Findings

Recent research highlights various factors influencing MPTP toxicity:

  • Cytochrome P450 Enzymes : Studies indicate that mitochondrial cytochrome P450 2D6 (CYP2D6) may play a role in enhancing the metabolism of MPTP to its toxic form. Inhibition of CYP2D6 has been shown to reduce neuronal damage caused by MPTP .
  • Metal Dysregulation : Investigations into metallobiology reveal that exposure to MPTP alters cellular metal metabolism, particularly involving iron. This dysregulation contributes to increased oxidative stress and neuronal death .

Table 2: Summary of Factors Influencing MPTP Toxicity

Factor Influence on Toxicity
CYP2D6 activityEnhances conversion of MPTP to MPP+
Iron metabolismIncreased oxidative stress leading to cell death
Oxidative stressInduces apoptosis and neuronal degeneration

Q & A

Q. What factors should guide the selection of MPTP dosing regimens to induce Parkinsonian phenotypes in mice?

  • Methodological Answer : MPTP dosing regimens depend on the research objective:
  • Acute models : High-dose systemic administration (e.g., 20–30 mg/kg intraperitoneally over 24–48 hours) induces rapid dopaminergic neuron loss, suitable for studying acute neurotoxicity .
  • Chronic models : Subacute dosing (e.g., 10–15 mg/kg daily for 5–7 days) mimics progressive neurodegeneration, enabling long-term therapeutic evaluation .
  • Strain considerations : C57BL/6 mice are most susceptible due to high blood-brain barrier monoamine oxidase-B (MAO-B) activity, which converts MPTP to its toxic metabolite MPP+ .

Q. How do strain differences impact MPTP susceptibility in murine models?

  • Methodological Answer : Susceptibility varies due to genetic differences in MAO-B expression and dopamine transporter density. For example:
StrainMAO-B ActivityDopaminergic LossReference
C57BL/6HighSevere (~70%)
BALB/cModerateModerate (~40%)
Swiss-WebsterLowMinimal (~10%)
  • Validate strain-specific responses using HPLC to measure striatal dopamine depletion and immunohistochemistry for tyrosine hydroxylase (TH) .

Q. What are the optimal methods to confirm MPTP-induced dopaminergic neurodegeneration?

  • Methodological Answer : Combine behavioral assays (e.g., rotarod for motor deficits) with neurochemical analysis :
  • High-performance liquid chromatography (HPLC) : Quantify striatal dopamine, norepinephrine, and serotonin levels .
  • Immunohistochemistry : Assess TH+ neuron loss in the substantia nigra .
  • Microdialysis : Monitor real-time extracellular dopamine changes in awake rodents .

Advanced Research Questions

Q. What molecular mechanisms underlie MPTP conversion to MPP+ and subsequent dopaminergic toxicity?

  • Methodological Answer :
  • Step 1 : MPTP crosses the blood-brain barrier and is metabolized by astrocytic MAO-B to MPP+ .
  • Step 2 : MPP+ accumulates in dopaminergic neurons via the dopamine transporter (DAT), inhibiting mitochondrial Complex I, leading to oxidative stress and apoptosis .
  • Experimental validation :
  • Use MAO-B inhibitors (e.g., selegiline) to block MPTP conversion .
  • Apply DAT antagonists (e.g., nomifensine) to prevent MPP+ uptake .

Q. How can genetic background variability be controlled in MPTP studies?

  • Methodological Answer :
  • Strain standardization : Use inbred strains (e.g., C57BL/6) with consistent MAO-B activity .
  • MAO-B activity assays : Measure enzyme levels in brain microvessels to predict MPTP susceptibility .
  • Genetic knockouts : Utilize MAO-B or DAT knockout mice to isolate toxicity mechanisms .

Q. What strategies mitigate MPTP-induced neurotoxicity in preclinical studies?

  • Methodological Answer :
  • Neuroprotective agents : Test compounds like agmatine (reduces oxidative stress) or resveratrol (activates SIRT1 pathways) .
  • Dosing protocols : Co-administer MAO-B inhibitors (e.g., rasagiline) with MPTP to block MPP+ formation .
  • Outcome measures : Use stereological counts of nigral neurons and α-synuclein aggregation assays .

Q. How do chronic versus acute MPTP models differ in replicating Parkinson’s disease pathology?

  • Methodological Answer :
FeatureAcute ModelChronic Model
NeurodegenerationRapid, severeGradual, sustained
Lewy body formationRareCommon (with prolonged use)
InflammationTransient microgliosisSustained astrocyte activation
Reference
  • Application : Use chronic models for studying α-synuclein pathology and neuroinflammation .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in MPTP-induced dopamine depletion across studies?

  • Methodological Answer :
  • Source of variability : Differences in MPTP batch purity, injection routes (intraperitoneal vs. subcutaneous), and post-treatment intervals .
  • Resolution :

Standardize MPTP sourcing (e.g., Sigma-Aldrich M0896 hydrochloride salt) .

Include positive controls (e.g., 6-OHDA lesions) to validate toxicity assays .

Key Methodological Tables

Table 1 : Comparison of MPTP Administration Protocols

ProtocolDose (mg/kg)FrequencyKey Outcomes
Acute20–304 doses/2 hrsRapid DA depletion (~70%)
Subacute15–20Daily/5 daysProgressive neuron loss
Chronic10Weekly/6 weeksα-synuclein aggregation
Reference

Table 2 : Neurochemical Assays for MPTP Studies

AssayTargetTechniqueSensitivity
HPLC-ECDStriatal dopamineElectrochemical0.1 pg/mL
ImmunoblottingTH expressionWestern blot1–5 ng
MicrodialysisExtracellular DAIn vivo sampling0.5 nM
Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.